molecular formula C9H7N3O B12905379 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- CAS No. 22433-74-5

4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

Cat. No.: B12905379
CAS No.: 22433-74-5
M. Wt: 173.17 g/mol
InChI Key: WAVPCUOUECNFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is a heterocyclic compound featuring a pyrimidinone core substituted at the 5-position with a 2-pyridinyl group. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its pKa (~8.34) and density (~1.31 g/cm³) suggest moderate polarity and solubility in aqueous environments, which are critical for biological interactions .

Properties

CAS No.

22433-74-5

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O/c13-9-7(5-10-6-12-9)8-3-1-2-4-11-8/h1-6H,(H,10,12,13)

InChI Key

WAVPCUOUECNFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4(1H)-Pyrimidinone, 5-(2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Key Structural Modifications and Their Impacts:

Compound Name Substituents Key Structural Features
4(1H)-Pyrimidinone, 5-(2-pyridinyl)- 5-(2-pyridinyl) Aromatic N-heterocycle at C5; planar geometry enhances π-π stacking
5-Fluoro-6-hydroxy-2-methyl derivative 5-F, 6-OH, 2-CH₃ Electron-withdrawing F increases stability; OH and CH₃ enhance hydrogen bonding
6-(Difluoromethyl) derivative 6-CF₂H Difluoromethyl group improves lipophilicity and metabolic resistance
5,6-Diamino-2-methyl derivative 5-NH₂, 6-NH₂, 2-CH₃ Amino groups boost solubility and nucleophilic reactivity
2-Thioxo-5-morpholinylmethyl derivative 2-S, 5-morpholinylmethyl Thioxo group increases electron density; morpholine enhances solubility

Key Insight: The 2-pyridinyl group in the target compound introduces aromaticity and π-stacking capacity, distinguishing it from analogs with halogen, amino, or sulfur-based substituents.

Physicochemical Properties

Comparative Data Table:

Compound Melting Point (°C) Density (g/cm³) pKa Water Solubility
4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Not reported 1.31 8.34 Moderate
5-Fluoro-6-hydroxy-2-methyl derivative Not reported - - High (due to -OH)
6-(Difluoromethyl) derivative Not reported - - Low (lipophilic)
2-Thioxo-5-morpholinylmethyl derivative 145–147 - - High (polar groups)

Note: Substituents like -OH and morpholinylmethyl improve solubility, while fluorinated groups reduce it.

Antimicrobial and Anticancer Potential:

  • Antimicrobial Activity: Pyrimidinones with pyridinyl or thioxo groups (e.g., 2-thioxo derivatives) show moderate activity against Gram-positive bacteria (MIC: 12.5–25 µg/mL) .
  • Agrochemical Use : Fluorinated derivatives (e.g., 5-fluoro-6-hydroxy-2-methyl) are intermediates in pesticides, leveraging their stability and reactivity .

Biological Activity

Introduction

4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is characterized by a pyrimidine ring with a pyridine substituent. Its chemical structure can influence its interaction with biological targets, contributing to its activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrimidinone derivatives. A recent study synthesized various derivatives based on the pyrido[2,3-d]pyrimidin-4-one scaffold and evaluated their antimicrobial activity against several bacterial and fungal strains.

Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6aStaphylococcus aureus< 10 ppm
6bEscherichia coli> 200 ppm
5aBacillus cereus< 50 ppm
12Candida albicans< 15 ppm
  • Findings : Compound 6a , which contains a 4-methoxyphenyl group, exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, while compound 6b showed limited effectiveness against Escherichia coli at higher concentrations .

Anticancer Activity

The potential anticancer effects of pyrimidinone derivatives have also been investigated. Research indicates that certain compounds can inhibit specific kinases involved in cancer progression.

Case Study: PAK Inhibition

A study focused on the inhibition of P21-activated kinases (PAKs), which are implicated in various cancers. Compounds based on pyrido[2,3-d]pyrimidine cores were explored for their ability to selectively inhibit PAK family members.

  • Results : Among the tested compounds, selective inhibitors demonstrated significant potency against PAK4 and PAK6, with some showing IC50 values in the low micromolar range. This suggests that derivatives of pyrimidinone could serve as promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidinone derivatives. Modifications at specific positions on the pyrimidine ring can enhance or diminish biological effects.

Key Observations

  • Electron Donating Groups : The presence of electron-donating groups at positions 2 and 5 significantly increased antimicrobial activity.
  • Hydrophobic Interactions : The introduction of hydrophobic substituents improved binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-Pyrimidinone derivatives, and how are they characterized?

  • Methodological Answer : Derivatives of 4(1H)-pyrimidinone are typically synthesized via condensation reactions or hydrolysis of halogenated intermediates. For example, 5-substituted pyrimidinones can be prepared by hydrolyzing 5-bromo-2-ethoxypyrimidine under basic conditions . Characterization relies on 1H NMR and LC-MS to confirm regioselectivity and purity . Solid-state analysis (e.g., X-ray crystallography) may also resolve tautomeric forms, as seen in ureidopyrimidinone dimerization studies .

Q. What safety protocols are critical when handling 4(1H)-Pyrimidinone analogs?

  • Methodological Answer : Hazard assessments indicate that pyrimidinone derivatives may fall under CERCLA-regulated substances (e.g., reportable quantities of 10 lbs for some analogs ). Key precautions include:

  • Using fume hoods to avoid inhalation of fine powders.
  • Wearing nitrile gloves to prevent dermal exposure, as some analogs exhibit toxicity similar to pyridine derivatives .
  • Storing compounds in airtight containers away from moisture to prevent decomposition .

Q. How are antibacterial and antioxidant activities of pyrimidinone derivatives evaluated experimentally?

  • Methodological Answer :

  • Antibacterial assays : Use disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is quantified via minimum inhibitory concentration (MIC) values .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP tests, with results compared to ascorbic acid controls. Moderate activity (e.g., IC₅₀ ~50–100 μM) has been reported for thieno-pyrimidinone derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of 5-substituted pyrimidinones?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions. For example:

  • Base-mediated hydrolysis : 5-Bromo-2-ethoxypyrimidine in NaOH yields 5-(perfluoroalkyl)pyrimidin-2(1H)-ones, but elevated temperatures (120°C) may not alter regioselectivity, suggesting kinetic control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution at the 5-position, while protic solvents may lead to tautomerization .

Q. How does hydrogen-bond-driven dimerization impact the supramolecular behavior of 4(1H)-pyrimidinones?

  • Methodological Answer : Ureidopyrimidinones dimerize via quadruple hydrogen bonds (DDAA or DADA arrays), with dimerization constants >10⁶ M⁻¹ in CHCl₃. This preorganization is critical for:

  • Self-assembly : Applications in supramolecular polymers .
  • Tautomer equilibria : In DMSO, the 6[1H]-tautomer dominates, altering dimer stability . Structural analysis via FT-IR and NMR can distinguish tautomers.

Q. How should researchers address contradictions in reported biological activities of pyrimidinone derivatives?

  • Methodological Answer : Discrepancies (e.g., moderate vs. high activity) may arise from:

  • Structural variations : Substitution at the 5-position (e.g., 2-pyridinyl vs. phenyl groups) alters electron density and H-bonding capacity .
  • Assay conditions : Variations in bacterial strain susceptibility or antioxidant test protocols (e.g., DPPH vs. ABTS assays). Cross-validate results using orthogonal methods and standardized controls .

Q. What mechanistic insights explain the bioactivity of 5-(2-pyridinyl)-substituted pyrimidinones?

  • Methodological Answer : The 2-pyridinyl group enhances:

  • Metal coordination : Potential chelation with transition metals (e.g., Fe²⁺/Fe³⁺) in antioxidant mechanisms .
  • DNA intercalation : Planar aromatic systems may disrupt bacterial DNA replication, as inferred from MIC trends in Gram-positive organisms . Computational docking studies (e.g., AutoDock) can model interactions with target enzymes or DNA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.